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Compound of Interest

Compound Name: 2-(Piperidin-4-yl)acetonitrile

Cat. No.: B1311751 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-4-yl)acetonitrile is a bifunctional heterocyclic building block of significant interest

in medicinal chemistry and organic synthesis. Its structure, incorporating a reactive secondary

amine within a piperidine ring and a versatile nitrile group, allows for a wide range of chemical

modifications. This dual functionality makes it an attractive scaffold for the synthesis of complex

molecules, particularly in the development of novel therapeutic agents. The piperidine moiety is

a prevalent feature in many approved drugs, valued for its ability to impart favorable

physicochemical properties such as aqueous solubility and to serve as a key pharmacophore

for interaction with biological targets. The cyanomethyl substituent provides a handle for

various transformations, including conversion to amines, carboxylic acids, and more complex

heterocyclic systems. This guide provides a comprehensive overview of the synthesis,

reactivity, and applications of 2-(Piperidin-4-yl)acetonitrile as a pivotal intermediate in modern

drug discovery.

Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of 2-(Piperidin-4-
yl)acetonitrile is provided below. This data is essential for its handling, characterization, and

use in synthetic protocols.
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Property Value Reference

CAS Number 202002-66-2 [1][2]

Molecular Formula C₇H₁₂N₂ [1][2]

Molecular Weight 124.19 g/mol [1][2]

Physical Form Liquid [1]

Purity Typically ≥95% [1]

IUPAC Name 2-(Piperidin-4-yl)acetonitrile [1]

Storage Conditions Store under inert gas [1]

Boiling Point Not readily available

Melting Point
Not applicable (liquid at room

temp.)

Solubility
Soluble in common organic

solvents

¹H NMR (CDCl₃, 400 MHz)

Predicted: δ 2.95-3.10 (m, 2H),

2.50-2.65 (m, 2H), 2.35 (d,

J=6.8 Hz, 2H), 1.70-1.85 (m,

1H), 1.55-1.70 (m, 2H), 1.25-

1.40 (m, 2H), 1.15 (br s, 1H,

NH).

¹³C NMR (CDCl₃, 100 MHz)

Predicted: δ 118.5 (CN), 45.8

(CH₂), 44.2 (CH₂), 34.5 (CH),

29.8 (CH₂), 23.5 (CH₂CN).

IR (neat, cm⁻¹)

Predicted: ~3300 (N-H

stretch), ~2930, 2850 (C-H

stretch), ~2245 (C≡N stretch),

~1450 (CH₂ bend).

Mass Spectrum (EI)
Predicted: m/z 124 (M⁺), 97,

83, 69.
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Synthesis of 2-(Piperidin-4-yl)acetonitrile
The most direct and industrially scalable synthesis of 2-(Piperidin-4-yl)acetonitrile involves

the catalytic hydrogenation of its aromatic precursor, 2-(pyridin-4-yl)acetonitrile. This method

benefits from the ready availability of the starting material.

2-(Pyridin-4-yl)acetonitrile

2-(Piperidin-4-yl)acetonitrile

Catalytic Hydrogenation

H₂, Catalyst (e.g., PtO₂, Rh/C, Ru/C)
Solvent (e.g., Acetic Acid, Methanol)

High Pressure

Click to download full resolution via product page

Synthesis of 2-(Piperidin-4-yl)acetonitrile.

Experimental Protocol: Catalytic Hydrogenation of 2-
(pyridin-4-yl)acetonitrile
This protocol is adapted from general procedures for the hydrogenation of substituted

pyridines.[3][4][5]

Materials:

2-(Pyridin-4-yl)acetonitrile

Platinum(IV) oxide (PtO₂, Adam's catalyst) or Rhodium on Carbon (Rh/C)

Glacial Acetic Acid or Methanol
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High-pressure hydrogenation vessel (e.g., Parr shaker)

Hydrogen gas (high purity)

Sodium bicarbonate (NaHCO₃) solution (saturated)

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Celite®

Procedure:

Reactor Setup: In a suitable high-pressure reactor vessel, dissolve 2-(pyridin-4-yl)acetonitrile

(1.0 eq) in glacial acetic acid or methanol.

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO₂ or Rh/C) to

the solution under an inert atmosphere.

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize

the reactor with hydrogen to the desired pressure (typically 50-100 psi, but may vary

depending on the catalyst and substrate).

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating

(e.g., 40-50 °C) until hydrogen uptake ceases. The reaction progress can be monitored by

TLC or GC-MS.

Work-up: After the reaction is complete, carefully vent the excess hydrogen and purge the

reactor with an inert gas.

Filtration: Dilute the reaction mixture with methanol and filter it through a pad of Celite® to

remove the catalyst. Wash the filter cake with additional methanol.

Neutralization and Extraction: Concentrate the filtrate under reduced pressure. If acetic acid

was used as the solvent, carefully neutralize the residue with a saturated aqueous solution of

sodium bicarbonate. Extract the aqueous layer multiple times with ethyl acetate.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure to afford the crude 2-(Piperidin-4-
yl)acetonitrile.

Purification: The crude product can be purified by vacuum distillation or column

chromatography on silica gel if necessary.

Reactivity and Synthetic Applications
The utility of 2-(Piperidin-4-yl)acetonitrile as a building block stems from the distinct reactivity

of its two functional groups: the secondary amine of the piperidine ring and the cyanomethyl

group.

2-(Piperidin-4-yl)acetonitrile

N-Alkylated Piperidine

N-Alkylation
(R-X, Base)

N-Arylated Piperidine

N-Arylation
(Ar-X, Pd or Cu catalyst)

2-(Piperidin-4-yl)ethanamine

Nitrile Reduction
(e.g., LiAlH₄ or H₂/Catalyst)

2-(Piperidin-4-yl)acetic Acid

Nitrile Hydrolysis
(H₃O⁺ or OH⁻, heat)
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Key Reactions of 2-(Piperidin-4-yl)acetonitrile.

Reactions at the Piperidine Nitrogen
N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides in the

presence of a base to introduce a wide range of substituents.

N-Arylation: Palladium or copper-catalyzed cross-coupling reactions, such as the Buchwald-

Hartwig amination, can be employed to form N-aryl derivatives.[6][7][8]

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acyl

derivatives.
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Reductive Amination: The secondary amine can participate in reductive amination reactions

with aldehydes or ketones to introduce more complex side chains.

Reactions of the Nitrile Group
Reduction to Amine: The nitrile can be reduced to a primary amine, 2-(piperidin-4-

yl)ethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or through

catalytic hydrogenation.[9][10][11] This transformation is valuable for introducing a flexible

ethylamine linker.

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group provides 2-

(piperidin-4-yl)acetic acid, a useful intermediate for the synthesis of amides and esters.

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the

nitrile to form ketones after hydrolysis.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form

various heterocyclic systems, such as tetrazoles or triazoles.

Application in Drug Discovery: Synthesis of Janus
Kinase (JAK) Inhibitor Analogs
A prominent application of piperidine scaffolds is in the development of Janus kinase (JAK)

inhibitors for the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis.[12]

[13][14] Tofacitinib, a marketed JAK inhibitor, features a 3-amino-4-methylpiperidine core. 2-
(Piperidin-4-yl)acetonitrile serves as a valuable building block for the synthesis of analogs of

such inhibitors.

The following workflow illustrates a hypothetical synthetic route to a JAK inhibitor analog using

2-(Piperidin-4-yl)acetonitrile.
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Building Block Modification

Core Assembly

Final Elaboration

2-(Piperidin-4-yl)acetonitrile

N-Protected 2-(Piperidin-4-yl)acetonitrile

N-Protection (e.g., Boc)

N-Protected 2-(Piperidin-4-yl)ethanamine

Nitrile Reduction (e.g., H₂/Raney Ni)

Coupled Intermediate

SNAr Reaction

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Deprotected Piperidine

N-Deprotection (e.g., TFA)

JAK Inhibitor Analog

Acylation with Cyanoacetic Acid Derivative
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Workflow for the Synthesis of a JAK Inhibitor Analog.
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This synthetic strategy highlights the utility of 2-(Piperidin-4-yl)acetonitrile as a versatile

starting material. The piperidine nitrogen allows for protection and subsequent coupling to a

heterocyclic core, while the nitrile is transformed into a primary amine to serve as a key

nucleophile. The final acylation step introduces the cyanoacetamide moiety, a common feature

in many JAK inhibitors.

Conclusion
2-(Piperidin-4-yl)acetonitrile is a valuable and versatile building block in organic synthesis,

particularly for applications in medicinal chemistry. Its dual functionality allows for a wide range

of selective transformations, providing access to a diverse array of complex molecular

architectures. The demonstrated potential for its use in the synthesis of kinase inhibitors, such

as analogs of Tofacitinib, underscores its importance for drug discovery programs. The

synthetic routes and reaction protocols outlined in this guide provide a solid foundation for the

effective utilization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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